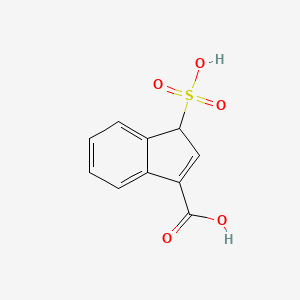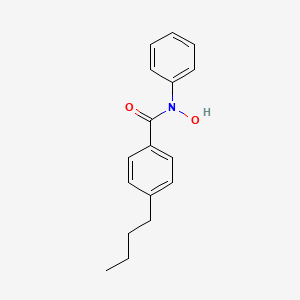![molecular formula C15H23NSi B14279077 1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]- CAS No. 176376-90-2](/img/structure/B14279077.png)
1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Alkylation: The indole core undergoes alkylation with a propenyl halide under basic conditions to introduce the propenyl group.
Silylation: The resulting intermediate is then subjected to silylation using trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl methyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propenyl group.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl methyl group, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Lithium aluminum hydride, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives with saturated side chains.
Substitution Products: Substituted indole derivatives with various functional groups replacing the trimethylsilyl methyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” would depend on its specific application. In general, indole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The propenyl and trimethylsilyl methyl groups may influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole, 2,3-dihydro-1-(2-propenyl)-: Lacks the trimethylsilyl methyl group.
1H-Indole, 2,3-dihydro-3-[(trimethylsilyl)methyl]-: Lacks the propenyl group.
1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-methyl-: Has a methyl group instead of a trimethylsilyl methyl group.
Uniqueness
The presence of both the propenyl and trimethylsilyl methyl groups in “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” makes it unique compared to other indole derivatives
Eigenschaften
CAS-Nummer |
176376-90-2 |
|---|---|
Molekularformel |
C15H23NSi |
Molekulargewicht |
245.43 g/mol |
IUPAC-Name |
trimethyl-[(1-prop-2-enyl-2,3-dihydroindol-3-yl)methyl]silane |
InChI |
InChI=1S/C15H23NSi/c1-5-10-16-11-13(12-17(2,3)4)14-8-6-7-9-15(14)16/h5-9,13H,1,10-12H2,2-4H3 |
InChI-Schlüssel |
KHHODDMAOXOCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1CN(C2=CC=CC=C12)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)




![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)



![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)



